ethyl (3S)-morpholine-3-carboxylate
Overview
Description
Ethyl (3S)-morpholine-3-carboxylate is an organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound this compound is characterized by the presence of an ethyl ester group attached to the 3-position of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3S)-morpholine-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of (3S)-morpholine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Another method involves the reaction of (3S)-morpholine-3-carboxylic acid chloride with ethanol. This reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-morpholine-3-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield (3S)-morpholine-3-carboxylic acid and ethanol in the presence of aqueous acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: (3S)-morpholine-3-carboxylic acid and ethanol.
Reduction: (3S)-morpholine-3-methanol.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (3S)-morpholine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of morpholine derivatives and their biological effects.
Mechanism of Action
The mechanism of action of ethyl (3S)-morpholine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized to the active form in the body. The active form may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary depending on the specific compound derived from this compound.
Comparison with Similar Compounds
Ethyl (3S)-morpholine-3-carboxylate can be compared with other morpholine derivatives such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
(3S)-Morpholine-3-carboxylic acid: The parent carboxylic acid without the ester group.
(3S)-Morpholine-3-methanol: The alcohol derivative obtained by reduction of the ester.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological activity compared to other morpholine derivatives.
Properties
IUPAC Name |
ethyl (3S)-morpholine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOAAQVACAHQMK-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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